molecular formula C10H8CuF6O4 B1440680 Bis(trifluoro-2,4-pentanedionato)copper(II) CAS No. 23677-93-2

Bis(trifluoro-2,4-pentanedionato)copper(II)

Cat. No. B1440680
CAS RN: 23677-93-2
M. Wt: 369.7 g/mol
InChI Key: GZVJAFMHAGQIEB-RIRHYHJESA-L
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Description

Bis(trifluoro-2,4-pentanedionato)copper(II) is an organometallic coordination compound . It is a blue-green powder that is insoluble in water.


Molecular Structure Analysis

The structure of bis (2,4-pentanedionato)copper (II) has been determined from single crystal X-ray diffraction data . The O-Cu-O chelate (bite) angle is 93.2(2)° .


Chemical Reactions Analysis

Copper (II) acetylacetonate is widely used as a catalyst for several organic reactions, including oxidation, cross-coupling, and polymerization reactions .


Physical And Chemical Properties Analysis

Bis(trifluoro-2,4-pentanedionato)copper(II) is a blue-green powder that is insoluble in water. It has a melting point of around 240°C and a boiling point of around 300°C. The complex is stable under normal conditions but can decompose at high temperatures.

Scientific Research Applications

Photoreduction Kinetics Bis(trifluoro-2,4-pentanedionato)copper(II) undergoes a solvent-initiated photoreduction under UV irradiation in chloroform, converting into CuCl·2HCl. This process is primarily initiated by the solvent, suggesting potential applications in photochemical reactions and understanding solvent effects on photoreaction rates (Ng & Hoggard, 2001).

Supramolecular Aggregation The compound demonstrates diverse supramolecular aggregations when combined with various ligands. Research has explored its coordination structures and intramolecular hydrogen bonding, emphasizing its role in the formation of complex crystal structures and potential applications in crystal engineering (Perdih, 2012).

Volatile Precursors for CVD Bis(trifluoro-2,4-pentanedionato)copper(II) complexes show potential as volatile precursors for Chemical Vapor Deposition (CVD), crucial for depositing thin films. Their volatility and thermal behavior underline their applicability in material science and nanotechnology (Shushanyan et al., 2018).

Coordination Polymers The compound forms coordination polymers with various ligands, showcasing different coordination modes and extended 3-D architectures. These polymers have implications in developing new materials with tailored properties for various applications (Perdih, 2016).

Targeted Delivery in Cancer Therapy Bis(trifluoro-2,4-pentanedionato)copper(II) has been studied for targeted drug delivery in breast cancer therapy. Chitosan nanoparticles loaded with this compound showed potential in inducing apoptosis in cancer cells, underlining its significance in medicinal chemistry and oncology (Pramanik et al., 2016).

Safety And Hazards

Users should wear suitable protective equipment and prevent dispersion of dust. After handling, hands and face should be thoroughly washed .

Future Directions

Copper (II) acetylacetonate can be used as a precursor for atomic layer deposition of copper oxide for all-oxide photovoltaics . It can also be used as a catalyst for the aziridination of styrene and for Huisgen-Click reaction to synthesize 1,2,3-triazoles .

properties

IUPAC Name

copper;(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVJAFMHAGQIEB-RIRHYHJESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8CuF6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693736
Record name Copper(2+) bis[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trifluoro-2,4-pentanedionato)copper(II)

CAS RN

23677-93-2
Record name Copper(2+) bis[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trifluoro-2,4-pentanedionato)copper(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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